REACTION_CXSMILES
|
CS(O[CH2:6][C:7]1[N:8]=[N:9][C:10]([O:16][CH2:17][CH3:18])=[C:11]([O:13][CH2:14][CH3:15])[CH:12]=1)(=O)=O.[NH3:19]>CO>[CH2:14]([O:13][C:11]1[CH:12]=[C:7]([CH2:6][NH2:19])[N:8]=[N:9][C:10]=1[O:16][CH2:17][CH3:18])[CH3:15]
|
Type
|
CUSTOM
|
Details
|
After being stirred for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the residue was purified by means of preparative HPLC
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(N=NC1OCC)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |